
3-Amino-4-cyclopropylbenzoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-cyclopropylbenzoic acid hydrochloride is an organic compound with a unique structure that includes an amino group, a cyclopropyl group, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-cyclopropylbenzoic acid hydrochloride typically involves the following steps:
Nitration: The starting material, 4-cyclopropylbenzoic acid, is nitrated to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrochloride Formation: The resulting 3-amino-4-cyclopropylbenzoic acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 3-Amino-4-cyclopropylbenzoic acid hydrochloride may involve large-scale nitration and reduction processes, followed by purification steps such as crystallization or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-cyclopropylbenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst is commonly used.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: 3-Nitro-4-cyclopropylbenzoic acid.
Reduction: 3-Amino-4-cyclopropylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-4-cyclopropylbenzoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-cyclopropylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can influence the compound’s binding affinity and specificity. The benzoic acid moiety can participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a cyclopropyl group.
3-Amino-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a cyclopropyl group.
Uniqueness
3-Amino-4-cyclopropylbenzoic acid hydrochloride is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties compared to other similar compounds
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
3-amino-4-cyclopropylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c11-9-5-7(10(12)13)3-4-8(9)6-1-2-6;/h3-6H,1-2,11H2,(H,12,13);1H |
Clave InChI |
BCMNIDZBRSDPFD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C=C(C=C2)C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





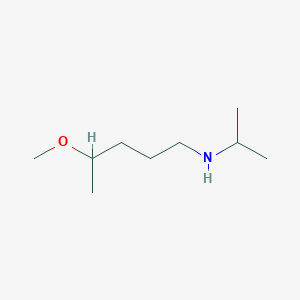
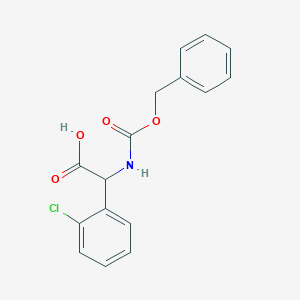
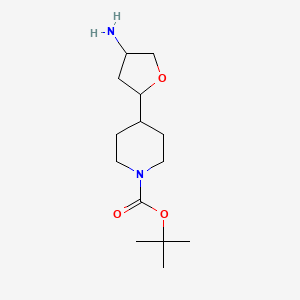
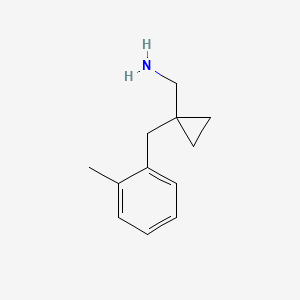

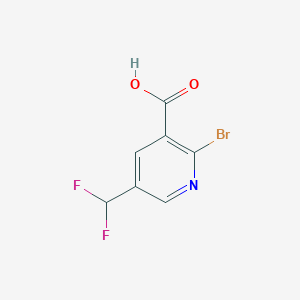


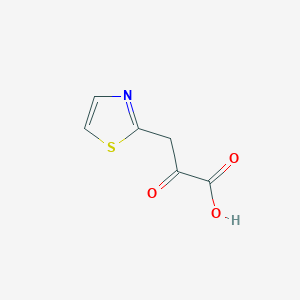
![1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B13533531.png)
![O-[(4-phenylphenyl)methyl]hydroxylamine](/img/structure/B13533538.png)
